molecular formula C18H21ClN2 B5874473 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine

1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5874473
M. Wt: 300.8 g/mol
InChI Key: JXPSRFWMIRIYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which results in the activation of these receptors and subsequent changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine can induce a wide range of biochemical and physiological effects, including changes in mood, appetite, and body temperature. It has also been shown to increase heart rate and blood pressure, as well as induce nausea and vomiting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, its psychoactive effects and potential for inducing adverse reactions limit its use in certain experiments.

Future Directions

Future research on 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine could focus on its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies could investigate the role of 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine in the regulation of appetite and metabolism, as well as its potential for inducing adverse reactions and toxicity.

Synthesis Methods

The synthesis of 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-(2-chlorophenyl)-4-(4-methylbenzyl)piperazine, which can be purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

MCPP has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and appetite.

properties

IUPAC Name

1-(2-chlorophenyl)-4-[(4-methylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2/c1-15-6-8-16(9-7-15)14-20-10-12-21(13-11-20)18-5-3-2-4-17(18)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPSRFWMIRIYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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